N-Acetylglycine-15N

Mass Spectrometry Isotope Dilution Metabolomics

Choose N-Acetylglycine-15N (CAS 1449-79-2) as your optimal internal standard for stable isotope dilution mass spectrometry. Unlike unlabeled N-acetylglycine, which co-elutes with endogenous analyte and produces identical precursor/product ions, or deuterated analogs that suffer from D/H back-exchange and chromatographic retention time shifts, this 15N isotopologue provides a reliable +1 Da mass shift with identical reverse-phase retention. The 98 atom% 15N enrichment ensures consistent isotope dilution calculations across analytical batches. It is quantitatively employed at 80 μM as a non-interacting 15N reference peak in 2D 1H-15N HSQC NMR for protein spectral alignment. The 15N nuclear spin (I=1/2) simplifies hyperfine coupling patterns in ENDOR spectroscopy compared to 14N (I=1), enabling definitive radical identification in irradiated peptide crystals. Broad commercial availability, absence of deuterium exchange artifacts, and optimal balance of cost versus performance make this the preferred single-label isotopologue for demanding quantitative applications.

Molecular Formula C4H7NO3
Molecular Weight 118.10 g/mol
Cat. No. B12054952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetylglycine-15N
Molecular FormulaC4H7NO3
Molecular Weight118.10 g/mol
Structural Identifiers
SMILESCC(=O)NCC(=O)O
InChIInChI=1S/C4H7NO3/c1-3(6)5-2-4(7)8/h2H2,1H3,(H,5,6)(H,7,8)/i5+1
InChIKeyOKJIRPAQVSHGFK-HOSYLAQJSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 10 atom / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetylglycine-15N Technical Specifications and Procurement Essentials for Analytical Laboratories


N-Acetylglycine-15N (CAS 1449-79-2) is a stable isotope-labeled derivative of N-acetylglycine in which the natural abundance nitrogen-14 atom has been substituted with the non-radioactive nitrogen-15 isotope . This isotopologue belongs to the class of N-acyl-alpha amino acids and serves primarily as an internal standard or tracer in mass spectrometry and nuclear magnetic resonance applications . The compound exhibits a monoisotopic mass of 118.0396 Da, representing a +1 Da mass shift relative to the unlabeled N-acetylglycine (117.0426 Da) , [1]. Key procurement specifications include isotopic enrichment of 98 atom % 15N, chemical purity of ≥98%, melting point of 207-209°C, and white crystalline powder physical form , . Availability spans multiple vendors with enrichment ranges from 5% to 99% 15N .

Why Unlabeled N-Acetylglycine or Alternative Isotopologues Cannot Substitute for N-Acetylglycine-15N in Quantitative Analytical Workflows


Generic substitution of unlabeled N-acetylglycine or alternative isotopologues (e.g., 13C-labeled, deuterated, or dual-labeled variants) for N-Acetylglycine-15N is precluded by the strict requirements of isotope dilution mass spectrometry and NMR spectral alignment. Unlabeled N-acetylglycine co-elutes with endogenous analyte in chromatographic separation and produces identical precursor and product ion masses, rendering it useless for accurate quantification via stable isotope dilution analysis [1]. Deuterated analogs (e.g., N-Acetylglycine-d5) exhibit M+5 mass shifts but suffer from deuterium-hydrogen back-exchange in protic solvents and chromatographic retention time shifts due to deuterium isotope effects, compromising quantification accuracy . Dual 13C/15N-labeled variants (e.g., N-Acetylglycine-13C2,15N) provide M+3 mass shift but at substantially higher procurement cost and with limited vendor availability . 15N-single labeling offers an optimal balance: a reliable +1 Da mass shift with minimal isotopic interference, absence of deuterium exchange artifacts, and broad commercial accessibility .

N-Acetylglycine-15N: Quantitative Comparative Evidence for Scientific Selection


Mass Shift Differentiation: N-Acetylglycine-15N vs. Unlabeled, Deuterated, and Dual-Labeled Analogs

N-Acetylglycine-15N provides a +1 Da mass shift (M+1) relative to unlabeled N-acetylglycine, with a monoisotopic mass of 118.0396 Da compared to 117.0426 Da for the natural abundance compound , [1]. In contrast, the deuterated analog N-Acetylglycine-d5 exhibits an M+5 shift (122.13 Da) , while the dual-labeled N-Acetylglycine-13C2,15N exhibits an M+3 shift (120.082 Da) . The M+1 shift of the 15N-labeled compound is sufficient for baseline mass resolution in triple quadrupole and high-resolution mass spectrometers while avoiding the chromatographic retention time perturbations and hydrogen-deuterium back-exchange artifacts associated with deuterated internal standards [2].

Mass Spectrometry Isotope Dilution Metabolomics

Isotopic Enrichment Specifications and Vendor Comparison for N-Acetylglycine-15N Procurement

Commercial N-Acetylglycine-15N is available with specified isotopic enrichment ranging from 5 atom % to 99 atom % 15N, with chemical purity ≥98% . Sigma-Aldrich supplies the compound at 98 atom % 15N enrichment with 98% chemical purity (CP grade) . Alternative vendors offer comparable specifications: ChemicalBook lists suppliers providing 99% chemical purity with 99% 15N enrichment , and Bidepharm offers 98% chemical purity at 10 atom % 15N enrichment for lower-enrichment applications . In contrast, the dual-labeled N-Acetylglycine-13C2,15N is available at 98% purity but with limited stock availability and custom quote pricing , while deuterated N-Acetylglycine-d5 exhibits isotopic purity specifications that vary by vendor .

Isotopic Purity Procurement Quality Control

NMR Internal Reference Utility: Quantified Application of N-Acetylglycine-15N in Protein HSQC Spectroscopy

N-Acetylglycine-15N has been quantitatively validated as an internal reference standard for 2D 1H-15N HSQC NMR spectral alignment. In a protocol using a Bruker Avance 700 MHz NMR spectrometer, 80 μM of 15N-labeled N-acetylglycine was added to protein samples containing 20 μM of PKG Iβ for subsequent alignment of HSQC spectra . This application leverages the 15N label to provide a distinct amide resonance that does not overlap with protein backbone amide signals. Unlabeled N-acetylglycine lacks the 15N NMR signal necessary for this application, while deuterated analogs are incompatible due to absence of the 15N nucleus [1].

NMR Spectroscopy Protein Structure HSQC

Mechanistic Validation: 15N Isotopic Labeling for Radical Identification in ENDOR Spectroscopy

Isotopic substitution with 15N in N-acetylglycine was demonstrated to be essential for resolving complex electron spin resonance (ESR) and electron nuclear double resonance (ENDOR) spectra of x-irradiated single crystals. The study identified the stable radical CH3CONHĊHCOOH and determined hyperfine tensors for α-proton and methyl protons; 15N substitution, along with deuteration of exchangeable protons, was critical for spectral interpretation [1]. In this application, the 15N label provides a distinct nuclear spin (I = 1/2) and gyromagnetic ratio compared to 14N (I = 1), enabling differentiation of nitrogen-centered hyperfine couplings. Unlabeled N-acetylglycine contains only 14N and cannot provide this spectroscopic discrimination [2].

EPR/ESR Spectroscopy ENDOR Radical Chemistry

N-Acetylglycine-15N: Validated Application Scenarios for Research and Industrial Procurement


Stable Isotope Dilution LC-MS/MS Quantification of Urinary Acylglycines for Metabolic Disorder Diagnosis

N-Acetylglycine-15N serves as an ideal internal standard for UPLC-MS/MS quantification of acylglycines in human urine, an application validated by the development of sensitive isotope dilution methods for biomarker discovery in inherited metabolic disorders [1]. The compound's +1 Da mass shift (M+1) provides unambiguous distinction from endogenous N-acetylglycine while co-eluting identically in reverse-phase chromatography, enabling accurate matrix-effect correction . The defined 98 atom % 15N enrichment ensures consistent isotope dilution calculations across analytical batches [2].

15N HSQC NMR Internal Reference Standard for Protein Structure Determination

In 2D 1H-15N HSQC NMR experiments, N-Acetylglycine-15N is quantitatively employed at 80 μM concentration as an internal reference for spectral alignment of protein samples (20 μM protein concentration) [1]. The compound's single 15N amide resonance provides a non-overlapping reference peak that does not interact with the protein of interest, enabling reproducible overlays of HSQC spectra acquired under varying conditions . This application is specific to the 15N-labeled compound; unlabeled N-acetylglycine lacks the 15N nucleus required for HSQC detection [2].

Mechanistic Probing of Radical Formation in Peptide Radiation Chemistry via ENDOR Spectroscopy

N-Acetylglycine-15N enables definitive radical identification in ENDOR spectroscopic studies of x-irradiated peptide crystals [1]. The 15N nuclear spin (I = 1/2) simplifies hyperfine coupling patterns compared to 14N (I = 1), allowing unambiguous assignment of nitrogen-centered radical species. This application leverages the distinct magnetic properties of 15N to resolve complex spectra that are intractable with natural abundance 14N compounds .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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